molecular formula C20H18O6 B2371182 3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one CAS No. 869080-07-9

3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one

Cat. No.: B2371182
CAS No.: 869080-07-9
M. Wt: 354.358
InChI Key: GPGIPQZPUTVIGJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one is a high-purity chemical reagent intended for research applications. This compound, with the CAS number 869080-04-6, has a molecular formula of C19H16O5 and a molecular weight of 324.33 g/mol . As a chromen-2-one (coumarin) derivative, it features a core structure that is of significant interest in medicinal chemistry and drug discovery. The compound's structure incorporates a 3,4-dimethoxyphenyl substituent and a 2-oxopropoxy chain, which may influence its physicochemical properties and biological activity. Chromen-2-one derivatives are a prominent class of compounds frequently investigated for their potential as kinase inhibitors, which are valuable tools for studying cellular signaling pathways . Related compounds within this class have been explored for a range of therapeutic areas, including antipsoriatic, anti-inflammatory, and antineoplastic applications . Researchers are encouraged to utilize this compound in their investigations into structure-activity relationships, biochemical assay development, and other preclinical studies. Please note: This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(21)11-25-15-6-4-14-8-16(20(22)26-18(14)10-15)13-5-7-17(23-2)19(9-13)24-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGIPQZPUTVIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Acid-Catalyzed Cyclization

Reaction of 3,4-dimethoxyphenylacetic acid with resorcinol derivatives in concentrated H₂SO₄ at 0–5°C for 6 hr produces 7-hydroxy-3-(3,4-dimethoxyphenyl)chromen-2-one (, PubChem CID 5393160) in 68% yield. The mechanism proceeds through β-keto ester formation, followed by cyclodehydration. Critical parameters include:

  • Molar ratio : 1:1.2 (resorcinol:arylacetic acid)
  • Acid volume : 5 mL/g substrate
  • Quenching : Ice-water precipitation

Characterization data matches literature values: ¹H NMR (400 MHz, DMSO-d₆) δ 10.32 (s, 1H, OH), 7.55 (d, J = 8.8 Hz, 1H), 6.95–6.84 (m, 3H), 6.38 (s, 1H), 3.85 (s, 6H, OCH₃).

Microwave-Assisted Optimization

Implementing microwave irradiation (150 W, 100°C, 20 min) enhances reaction efficiency, achieving 85% yield with reduced dimerization byproducts. Comparative studies show 15% improvement over conventional heating, attributed to uniform thermal distribution suppressing polycyclic adduct formation.

One-Pot Tandem Synthesis

An innovative approach combines coumarin formation and alkylation in a single vessel:

  • Step 1 : Pechmann condensation (H₂SO₄, 5°C, 2 hr)
  • Step 2 : Direct addition of 3-bromo-2-propanone and K₂CO₃, reflux 6 hr

This method achieves 63% overall yield but requires rigorous pH control (quench H₂SO₄ with NaHCO₃ before alkylation) to prevent ketone hydration.

Crystallographic and Stability Profiling

Single-crystal X-ray analysis (CCDC 2058412) reveals:

  • Dihedral angles : 87.2° between coumarin and dimethoxyphenyl planes
  • Packing : π-π stacking (3.502 Å) stabilizes the lattice
  • H-bonding : Absent due to ether oxygen’s low polarity

Accelerated stability testing (40°C/75% RH, 6 months) shows ≤5% degradation, confirming the 2-oxo group’s resistance to keto-enol tautomerization under storage conditions.

Industrial-Scale Adaptation

Pilot plant trials (50 kg batch) using continuous flow reactors demonstrate:

  • Throughput : 8.2 kg/hr vs. 1.5 kg/hr batch
  • Yield consistency : 82 ± 3% across 10 runs
  • Waste reduction : 60% lower solvent consumption

Economic analysis favors Mitsunobu protocol despite higher reagent costs due to reduced purification needs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromen-2-one derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties:

  • Anticancer Activity : Studies have shown that derivatives of chromen-2-one can inhibit the growth of cancer cells. For instance, a study on related compounds demonstrated significant activity against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines, suggesting that 3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one may exhibit similar effects due to its structural analogies .
  • Antifungal Properties : The compound may also possess antifungal activities, as indicated by in vitro tests showing efficacy against various Candida strains, comparable to established antifungal agents like fluconazole .

Biological Research

Research has focused on understanding the mechanism of action of this compound:

  • Mechanism of Action : The compound is believed to interact with specific enzymes and receptors involved in cellular processes such as inflammation and apoptosis. This interaction can modulate signaling pathways, potentially leading to therapeutic effects .

Chemical Synthesis

In organic synthesis, this compound serves as a valuable intermediate for creating more complex molecules:

  • Synthetic Routes : The synthesis typically involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin under basic conditions, followed by esterification with 2-oxopropanoic acid .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized several chromene derivatives and evaluated their anticancer properties through in vitro assays. Compounds similar to this compound were tested against PC-3 and SK-LU-1 cancer cell lines. Results indicated that some derivatives exhibited higher potency than standard chemotherapeutics such as cisplatin .

Case Study 2: Antifungal Testing

Another study assessed the antifungal efficacy of various chromene derivatives against multiple Candida species. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to fluconazole, highlighting the potential of these compounds in treating fungal infections .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of coumarin derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Key Findings

Anti-HCV Activity

The parent compound’s 2-oxopropoxy chain allows derivatization with amines, enhancing binding to HCV NS5B polymerase. For example, derivative 6b (with a 3,4-dimethoxyphenethylamino group) showed potent inhibition (IC50 = 2.8 μM) due to hydrogen bonding with Asp318 and π-π stacking with His428 residues . In contrast, curcumin analog 2e (C23H22O6) exhibited HIV-1 protease inhibition (IC50 = 1.2 μM) but lacked anti-HCV activity, highlighting the specificity of substituent-driven interactions .

Antioxidant and Enzyme Modulation

Methoxy groups enhance lipophilicity and radical scavenging. Curcumin analog 3d (C23H20O6) demonstrated superior antioxidant capacity (EC50 = 8.7 μM in DPPH assay) compared to the parent compound, attributed to its 4-hydroxy-3-methoxybenzylidene group . Neobavaisoflavone, with a prenyl group, showed strong Aβ42 binding (ΔG = -9.2 kcal/mol) via hydrophobic interactions, a feature absent in the 2-oxopropoxy derivative .

Structural Stability

Crystal studies of 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) revealed stabilization via π-π stacking (3.5 Å) and intramolecular C–H···O bonds, whereas the 3,4-dimethyl-cinnamyloxy analog (C20H18O4) showed planar chromen rings critical for packing efficiency .

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique substitution pattern that may influence its biological properties. The synthesis typically involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin, followed by esterification with 2-oxopropanoic acid. This synthetic route ensures the formation of the chromen-2-one core, which is essential for its biological activity .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cell proliferation.
  • Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and oxidative stress response .

Antioxidant Properties

Research indicates that chromen-2-one derivatives exhibit significant antioxidant activity. The presence of methoxy groups in the structure enhances electron donation capabilities, which is critical for scavenging free radicals. This property suggests potential applications in preventing oxidative stress-related diseases .

Cholinesterase Inhibition

Similar compounds have demonstrated cholinesterase inhibitory activity. For instance, derivatives like 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin have shown potent inhibition of acetylcholinesterase (AChE), suggesting that this compound might share this property. Such activity is relevant for treating neurodegenerative disorders like Alzheimer's disease .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antioxidant capacity of various chromen-2-one derivatives, including those similar to this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting the compound's potential as an antioxidant agent .
  • Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures have been shown to protect neuronal cells from oxidative damage. These findings suggest that this compound may possess neuroprotective properties worth exploring further .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
CoumarinCoumarinAntioxidant properties
WarfarinWarfarinAnticoagulant
EsculetinEsculetinAntioxidant and anti-inflammatory

The unique substitution pattern in this compound distinguishes it from other coumarin derivatives, potentially conferring distinct biological activities .

Q & A

Q. What are the established synthetic routes for 3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the chromen-2-one core. A common approach includes nucleophilic substitution at the 7-hydroxy position of a preformed coumarin derivative with 2-oxopropyl bromide under basic conditions (e.g., K₂CO₃ in acetone or ethanol under reflux) . Optimization may involve adjusting solvent polarity, base strength, or temperature to improve yield. For example, polar aprotic solvents like DMF may enhance nucleophilicity, while higher temperatures (70–80°C) can accelerate reaction kinetics .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy groups at 3,4-positions and the 2-oxopropoxy chain at C7) .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and packing interactions (e.g., π-π stacking observed in similar chromenones) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are recommended for this compound?

Initial screening often includes:

  • Enzyme inhibition assays : Testing against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
  • Antioxidant activity : DPPH radical scavenging assays to evaluate reactive oxygen species (ROS) modulation .

Q. How do substituents like the 3,4-dimethoxyphenyl group influence reactivity and bioactivity?

The electron-donating methoxy groups enhance resonance stabilization of the chromenone core, increasing electrophilic reactivity at the lactone ring. This substitution pattern also improves lipid solubility, potentially enhancing membrane permeability in biological assays . Comparative studies with analogs lacking the dimethoxy groups show reduced enzyme-binding affinity, suggesting a role in target interaction .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity during the synthesis of this compound?

Regioselectivity at the C7 position is governed by steric and electronic factors. The 7-hydroxy group in the precursor coumarin is more nucleophilic due to reduced steric hindrance compared to other positions. DFT calculations on similar systems reveal lower activation energy for substitution at C7, aligning with experimental outcomes . Competing reactions (e.g., O- vs. C-alkylation) are minimized by using aprotic solvents and avoiding strong bases like NaOH .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction provides definitive evidence of molecular geometry. For example, torsional angles between the dimethoxyphenyl and chromenone moieties can be measured to validate computational models. SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy, while Hirshfeld surface analysis identifies non-covalent interactions (e.g., C-H···O bonds) that stabilize the crystal lattice .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity validation : HPLC with UV/Vis detection (≥95% purity) to rule out side products .
  • Dose-response curves : Testing multiple concentrations to confirm activity thresholds .
  • Orthogonal assays : Replicating results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can computational modeling predict interaction modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. For instance, the dimethoxyphenyl group may occupy hydrophobic pockets in kinase active sites, while the lactone oxygen forms hydrogen bonds with catalytic residues. Validation via mutagenesis studies (e.g., Ala-scanning) can confirm predicted interaction hotspots .

Q. What advanced techniques characterize metabolic stability and degradation pathways?

  • LC-MS/MS : Identifies phase I (oxidation) and phase II (glucuronidation) metabolites in hepatic microsomes .
  • Stability assays : Incubation in simulated gastric fluid (SGF) or human plasma to assess half-life .
  • Isotope labeling : 14^{14}C-tracing tracks degradation products in environmental matrices .

Q. How does the 2-oxopropoxy chain affect photophysical properties?

The electron-withdrawing oxo group red-shifts UV-Vis absorption maxima (λmax ~320 nm) compared to unsubstituted coumarins (λmax ~280 nm). Time-resolved fluorescence spectroscopy reveals extended excited-state lifetimes, suggesting potential applications in optoelectronic materials .

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